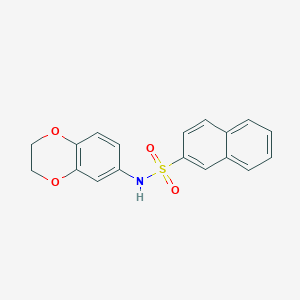

![molecular formula C19H19F3N6O B5567057 N-(2-{[6-(4,5-二甲基-1H-咪唑-1-基)-4-嘧啶基]氨基}乙基)-2-(三氟甲基)苯甲酰胺](/img/structure/B5567057.png)

N-(2-{[6-(4,5-二甲基-1H-咪唑-1-基)-4-嘧啶基]氨基}乙基)-2-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide" belongs to a class of chemicals that are significant due to their potential biological activities and complex molecular architecture. The interest in such compounds stems from their diverse range of applications in medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of related compounds involves intricate reactions, often starting from simple precursors like 2-aminobenzimidazole or imidazole derivatives, which are then subjected to various chemical reactions to introduce additional functional groups or to create complex fused ring systems. For example, the synthesis involving pyrimidinyl and imidazolyl groups often requires multiple steps, including ring annulation and functional group transformations (Dolzhenko, Chui, & Dolzhenko, 2006; Maheswaran et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds with pyrimidine and imidazole rings often reveals interesting aspects of tautomerism and planarity, which are crucial for their biological activity and interaction with biological molecules. For instance, compounds can exhibit dynamic equilibrium between different tautomeric forms, affecting their reactivity and binding characteristics (Deng et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds is influenced by the presence of the imidazolyl and pyrimidinyl groups, which can undergo various chemical reactions including nucleophilic substitutions, Michael addition, and cycloadditions. These reactions are pivotal for further derivatization and exploration of their chemical space for potential applications (Karcı & Demirçalı, 2006).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure are essential for understanding the material aspects of these compounds. These properties are determined by the molecular structure and can significantly affect the compound's application in various fields (Hu, Zhu, & Chen, 2007).

Chemical Properties Analysis

Chemical properties, including stability, reactivity towards different reagents, and photophysical properties, are crucial for designing compounds for specific applications. Understanding these properties enables the tuning of the compound's behavior in biological systems or material applications (Jismy et al., 2019).

科学研究应用

电生理活性

Morgan 等人(1990 年)的研究探索了 N-取代咪唑基苯甲酰胺的合成和心脏电生理活性,包括具有与指定化学品相似的结构的化合物。这些化合物在体外浦肯野纤维测定中显示出效力,与已知的 III 类药物相当,表明它们在管理心律失常方面的潜力 (Morgan 等人,1990 年)。

抗分枝杆菌活性

Lv 等人(2017 年)报道了新型咪唑并[1,2-a]吡啶-3-甲酰胺(IPA)的设计、合成和抗分枝杆菌活性,突出显示了一种对耐药和耐药 MTB 菌株具有相当活性的支架,表明其在结核病治疗中的用途 (Lv 等人,2017 年)。

抗癌和抗炎药

Rahmouni 等人(2016 年)合成了一系列新型吡唑并嘧啶衍生物,显示出抗癌和抗 5-脂氧合酶活性。构效关系 (SAR) 分析表明它们作为癌症和炎症管理中治疗剂的潜力 (Rahmouni 等人,2016 年)。

配位化学

Schick 等人(2014 年)探索了具有两个不同 NHC 供体的双齿双 (NHC) 配体的配位化学。他们的研究有助于理解在催化和材料科学中相关的金属-配体相互作用 (Schick 等人,2014 年)。

抗菌和抗氧化活性

Sindhe 等人(2016 年)合成了一系列显示出针对测试微生物的有希望的抗菌活性的化合物,以及显着的自由基清除和亚铁离子螯合活性。这些发现突出了此类化合物在抗菌和抗氧化应用中的潜力 (Sindhe 等人,2016 年)。

作用机制

The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N6O/c1-12-13(2)28(11-27-12)17-9-16(25-10-26-17)23-7-8-24-18(29)14-5-3-4-6-15(14)19(20,21)22/h3-6,9-11H,7-8H2,1-2H3,(H,24,29)(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIPAIDESHPHTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5566992.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5566998.png)

![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)

![1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5567007.png)

![2-(4-chlorobenzyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567017.png)

![N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5567031.png)

![3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)

![N-[(3R*,4R*)-1-(cyclopentylacetyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5567049.png)

![4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5567052.png)

![(3R*,4S*)-1-[(3-chloro-2,4-difluorophenyl)acetyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5567062.png)

![1-(2-methoxyphenyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B5567069.png)